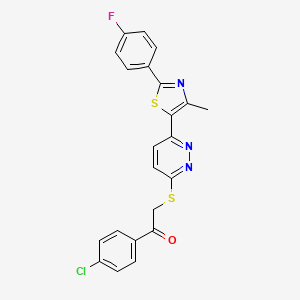![molecular formula C19H17FN4O B2755327 2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 847045-43-6](/img/structure/B2755327.png)
2-(2-fluorophenyl)-1-(3-methoxypropyl)-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is an important chemical moiety that has been the subject of extensive research due to its wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Synthesis Analysis
Quinoxaline derivatives have been synthesized using various efficient, mild, and eco-friendly methods . These methods have been developed to fulfill the need of the scientific community and to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be analyzed using various spectroscopic methods . The structure of these compounds is often characterized by 2D NMR and verified by high-resolution mass spectrometry .Chemical Reactions Analysis
Quinoxaline has been utilized in various chemical reactions. For instance, it has been used in the difunctionalization of alkenes, the ring-opening of easily available small rings, dehydrogenative cross-coupling reactions, transition-metal catalyzed cyclizations, cycloadditions, and other cascade reactions .Physical And Chemical Properties Analysis
Quinoxaline and its derivatives exhibit a wide range of physical and chemical properties. For example, they have strong linear absorption within certain wavelengths and exhibit both high fluorescence quantum yield and singlet oxygen quantum yield .Aplicaciones Científicas De Investigación
Fluorescence Properties
The study on fluorescence properties of novel derivatives based on the imidazoquinoxaline structures highlights the absorption and emission spectra of these compounds. The specific substituting groups, such as phenyl with hydroxy or methoxy moieties, provide unique fluorescence characteristics. This suggests potential applications in fluorescence studies and bioimaging, where these compounds could be used as probes or markers due to their fluorescence auto-quenching abilities (Patinote et al., 2017).
Antitumor Activity
Imidazoquinoxaline derivatives have been synthesized and evaluated for antitumor activities, particularly against human melanoma. The synthesis involves a bimolecular condensation process, indicating these compounds’ potential as therapeutic agents against cancer. Their high activities in vitro suggest a promising avenue for developing new cancer treatments (Deleuze-Masquefa et al., 2009).
Synthesis and Structural Studies
Research on the synthesis and transformations of various quinoline derivatives, including those related to the imidazoquinoxaline family, has provided insights into their potential as fluorophores and antioxidants. These studies are crucial for understanding the chemical behavior and properties of these compounds, which could lead to applications in biochemistry and medicine, especially in studying biological systems and potentially as radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-3-(3-methoxypropyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O/c1-25-12-6-11-24-18(13-7-2-3-8-14(13)20)23-17-19(24)22-16-10-5-4-9-15(16)21-17/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGJSZFJNWNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=NC2=NC3=CC=CC=C3N=C21)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(3,4-Dichlorophenyl)piperazino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2755245.png)

![N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2755247.png)
![N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine hydrochloride](/img/structure/B2755250.png)


![N-(4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2755257.png)
![7-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]dihydrochloride](/img/structure/B2755260.png)

![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2755262.png)

![2-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)nicotinamide](/img/structure/B2755265.png)
![(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2755266.png)
![Ethyl 2-(5-(4-methoxy-2-nitrophenyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2755267.png)
